![molecular formula C24H25N5O3S2 B2961984 ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 852144-21-9](/img/structure/B2961984.png)
ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a 1,2,4-triazole ring, and a cyclopentathiophene ring. Indole is a prevalent moiety in many natural products and drugs, known for its vast array of biological activities . 1,2,4-Triazole is a type of heterocycle that is often found in pharmaceuticals and agrochemicals. Cyclopentathiophene is a type of aromatic compound that contains a five-membered ring with one sulfur atom.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require a variety of chemical reactions. For instance, the indole ring could be formed through a Fischer indole synthesis or a Bartoli indole synthesis. The 1,2,4-triazole ring could be synthesized through a [3+2] cycloaddition of azides and alkynes. The cyclopentathiophene ring could be formed through a cyclization reaction .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the indole ring is nucleophilic and can undergo electrophilic substitution. The 1,2,4-triazole ring can act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the indole and 1,2,4-triazole rings could potentially make the compound more polar and increase its boiling point .Scientific Research Applications
Anticancer Research
Thiophene derivatives have been shown to exhibit anticancer properties . The presence of the thiophene ring in the compound’s structure could be leveraged to design novel anticancer agents. Researchers could explore its efficacy against various cancer cell lines, studying its mechanism of action, which may involve the inhibition of cell proliferation or induction of apoptosis .
Anti-inflammatory Agents
Compounds with a thiophene nucleus have been reported to possess anti-inflammatory activities . This compound could be investigated for its potential to reduce inflammation, which is a common pathological feature of many diseases, including arthritis, asthma, and cardiovascular diseases .
Antimicrobial Activity
The indole and triazole components of the compound are known for their antimicrobial effects . This suggests that the compound could be studied as a potential antimicrobial agent, possibly leading to the development of new antibiotics or antifungal medications .
Neurodegenerative Disease Treatment
Given the indole moiety’s relevance in neurochemistry, this compound might be researched for its potential therapeutic effects on neurodegenerative diseases like Alzheimer’s and Parkinson’s. It could be involved in the modulation of neurotransmitter systems or neuroprotection .
Material Science Applications
The thiophene ring is a key component in the field of organic semiconductors . This compound could be utilized in the development of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), contributing to advancements in electronic devices .
Kinase Inhibition
Kinases are enzymes that play a crucial role in signal transduction and cell regulation. The triazole and thiophene components may act as kinase inhibitors, which is a significant area of research for treating various diseases, including cancer and inflammatory disorders .
Future Directions
Mechanism of Action
Indole Derivatives
The compound contains an indole moiety, which is a prevalent structure in many biologically active compounds . Indole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . They play a significant role in cell biology and have been used in the treatment of various disorders .
Triazole Derivatives
The compound also contains a 1,2,4-triazole ring. Triazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Thiophene Derivatives
Thiophene is another component of the compound. Thiophene derivatives have been associated with various biological activities, including antimicrobial and anti-inflammatory effects .
properties
IUPAC Name |
ethyl 2-[[2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S2/c1-3-29-21(16-12-25-17-10-6-5-8-14(16)17)27-28-24(29)33-13-19(30)26-22-20(23(31)32-4-2)15-9-7-11-18(15)34-22/h5-6,8,10,12,25H,3-4,7,9,11,13H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWWTBAUJQPZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

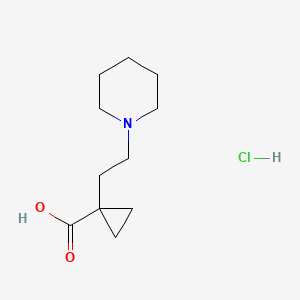
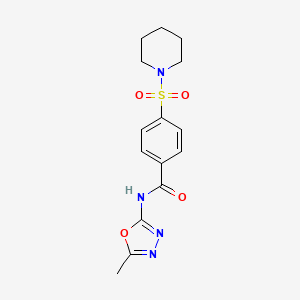
![7-(Bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane](/img/structure/B2961907.png)
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2961908.png)
![1-[4-[3-(Ethoxymethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2961909.png)

![2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B2961911.png)
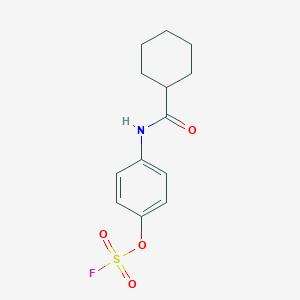
![2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene](/img/structure/B2961914.png)
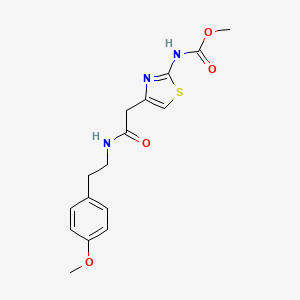

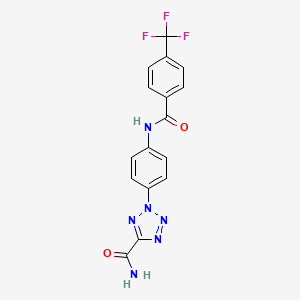
![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2961922.png)
![1-((2,5-dimethylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2961924.png)